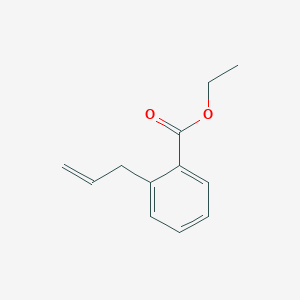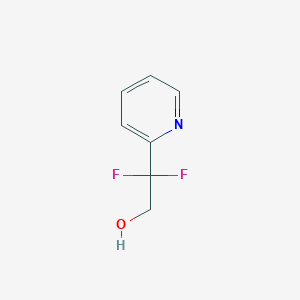![molecular formula C6H2Br2S2 B1311239 3,6-Dibromothieno[3,2-b]thiophene CAS No. 392662-65-6](/img/structure/B1311239.png)
3,6-Dibromothieno[3,2-b]thiophene
Overview
Description
3,6-Dibromothieno[3,2-b]thiophene is an organic compound with the molecular formula C6H2Br2S2. It is a derivative of thieno[3,2-b]thiophene, featuring bromine atoms at the 3 and 6 positions of the fused ring structure. This compound is known for its applications in the synthesis of semiconducting molecules, oligomers, and conjugated polymers, making it valuable in the field of organic electronics .
Mechanism of Action
Target of Action
3,6-Dibromothieno[3,2-b]thiophene (TT36) is a derivative of thieno[3,2-b]thiophene with bromine functional groups at the 3,6-positions of the fused rings . It is primarily used as an intermediate to build up more complex structures such as semiconducting molecules, oligomers, and conjugated polymers . These structures are used in organic field-effect transistors (OFETs), sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics .
Mode of Action
The bromine functional groups at the 3,6-positions of the fused rings in TT36 allow for easy modification to optimize the electronic properties . Alkylation or arylation of thieno[3,2-b]thiophene at the 3,6-positions can be achieved via the Negishi cross-coupling reaction .
Biochemical Pathways
It is known that tt36 is used to build semiconducting molecules, oligomers, and conjugated polymers . These structures can affect the charge transfer mobility, thereby influencing the performance of devices such as OFETs, sensors, OLEDs, and OPVs .
Result of Action
The result of TT36’s action is the creation of more complex structures such as semiconducting molecules, oligomers, and conjugated polymers . These structures are used in various electronic devices, and their performance can be influenced by the charge transfer mobility .
Biochemical Analysis
Biochemical Properties
3,6-Dibromothieno[3,2-b]thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s planar symmetrical structure and functional groups allow it to participate in halogen dance reactions and Negishi cross-coupling reactions, facilitating the formation of more complex structures . These interactions are crucial for optimizing the electronic properties of the resulting semiconducting materials.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of oligomers from this compound enhances retention time in cells, which is advantageous for boosting photodynamic therapy efficiency . Additionally, the compound’s interactions with cellular components can lead to changes in cell morphology and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine functional groups facilitate its binding to specific sites on enzymes and proteins, modulating their activity . These interactions can lead to the inhibition or activation of enzymatic pathways, ultimately affecting cellular processes and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and light exposure. For instance, this compound should be stored in a dark place and under an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficiency of photodynamic therapy. At higher doses, toxic or adverse effects may be observed . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into more complex structures. The compound’s interactions with enzymes such as lithium diisopropyl amide (LDA) during halogen dance reactions are crucial for its role in synthesizing semiconducting materials . These metabolic pathways can affect the compound’s stability and activity within biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy in various applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s role in cellular processes and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dibromothieno[3,2-b]thiophene can be synthesized through a halogen dance reaction. This involves the reaction of 2,5-dibromothieno[3,2-b]thiophene with lithium diisopropyl amide (LDA). The reaction proceeds as follows :
Starting Material: 2,5-dibromothieno[3,2-b]thiophene
Reagent: Lithium diisopropyl amide (LDA)
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.
The product, this compound, is then purified through crystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reagents. The process involves careful control of temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromothieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through reactions such as the Negishi cross-coupling reaction.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Negishi Cross-Coupling Reaction: This reaction involves the use of organozinc reagents (RMBr, where R = alkyl or aryl) to substitute the bromine atoms with alkyl or aryl groups.
Lithiation: The compound can be lithiated using butyllithium, allowing for further functionalization.
Major Products Formed
Alkylated or Arylated Derivatives: Through the Negishi cross-coupling reaction, this compound can be converted into various alkylated or arylated derivatives.
Dilithiated Compounds: Lithiation of the compound results in dilithiated derivatives, which can be further reacted with electrophilic reagents to form a variety of substituted thieno[3,2-b]thiophenes.
Scientific Research Applications
3,6-Dibromothieno[3,2-b]thiophene has a wide range of applications in scientific research, particularly in the fields of organic electronics and materials science :
Organic Field-Effect Transistors (OFETs): The compound is used as a building block for semiconducting molecules and polymers in OFETs.
Organic Light-Emitting Diodes (OLEDs): It serves as a precursor for the synthesis of materials used in OLEDs.
Organic Photovoltaics (OPVs): The compound is employed in the development of conjugated polymers for use in OPVs.
Sensors: It is utilized in the fabrication of sensors due to its electronic properties.
Comparison with Similar Compounds
3,6-Dibromothieno[3,2-b]thiophene can be compared with other similar compounds, such as:
2,5-Dibromothieno[3,2-b]thiophene: This compound is a precursor in the synthesis of this compound.
3,6-Dimethoxythieno[3,2-b]thiophene: This derivative is used in the synthesis of symmetrical and unsymmetrical derivatives through trans-etherification.
3,6-Dialkoxythieno[3,2-b]thiophene: These derivatives are synthesized from this compound and are used in various applications.
The uniqueness of this compound lies in its symmetrical structure and the presence of bromine atoms, which facilitate further functionalization and incorporation into complex molecular architectures .
Properties
IUPAC Name |
3,6-dibromothieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-3-1-9-6-4(8)2-10-5(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMPVYZMICAYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=CS2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442557 | |
| Record name | 3,6-Dibromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392662-65-6 | |
| Record name | 3,6-Dibromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromothieno[3,2-b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 3,6-Dibromothieno[3,2-b]thiophene in materials science?
A1: this compound serves as a versatile building block for synthesizing conjugated polymers, often employed in organic electronics. For instance, it acts as a precursor to donor-acceptor polymers used in the fabrication of flexible, high-performance supercapacitors. [] The dibromo substituents allow for further functionalization through various coupling reactions, enabling the tuning of the polymer's electronic properties for specific applications. [, ]
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of bromine atoms at the 3 and 6 positions of the thieno[3,2-b]thiophene core significantly influences its reactivity. These bromine atoms can be readily substituted via metal-halogen exchange reactions with alkyl lithium reagents, leading to the formation of lithiated intermediates. [, ] These intermediates are highly reactive and can undergo further reactions with electrophiles, providing a pathway for the synthesis of diversely substituted thieno[3,2-b]thiophene derivatives.
Q3: Can you describe a specific example of how this compound is used to synthesize more complex molecules?
A3: this compound can be utilized to create polyfunctionalized thiophenes and enediynes. Reacting it with two equivalents of butyllithium at -78°C results in a 3,6-dilithiated thieno[3,2-b]thiophene intermediate. Upon warming to room temperature, this intermediate undergoes a tandem ring-opening process, yielding derivatives of 3-bromo-5-ethynylthiophene-4-thiol and 3,4-dimercaptohex-3-ene-1,5-diyne. These compounds can be further manipulated to create a range of functionalized molecules. []
Q4: How does the choice of linker position on the thieno[3,2-b]thiophene unit impact the properties of resulting polymers?
A4: Studies have shown that changing the linker positions from the 3,6-isomer to the 2,5-isomer in polymers incorporating the thieno[3,2-b]thiophene unit can significantly alter the polymer's properties. This change leads to a reduced twist angle on the polymer backbone, resulting in broadened absorption spectra and an elevated highest occupied molecular orbital (HOMO) energy level. Consequently, polymer solar cells based on the 2,5-isomer exhibit enhanced power conversion efficiencies compared to their 3,6-isomer counterparts due to improvements in short-circuit current densities and fill factor. []
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Common analytical methods for characterizing this compound and its derivatives include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are employed to confirm molecular structures and analyze the regiochemistry of substitution reactions. [, ]
- Mass Spectrometry (MS): MS is utilized for molecular weight determination and structural confirmation. []
- X-Ray Crystallography: This technique provides detailed structural information, including bond lengths, angles, and molecular conformation, offering insights into the planarity of the molecule and its potential for intermolecular interactions like π-π stacking. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


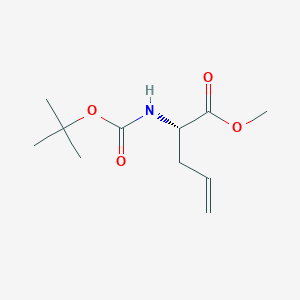

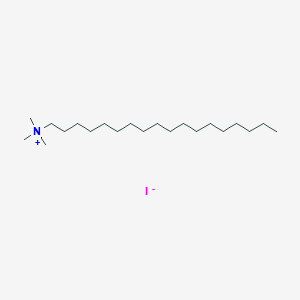
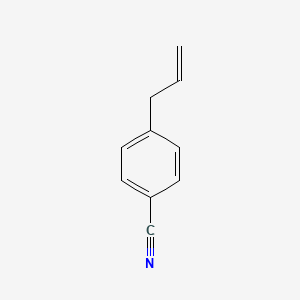
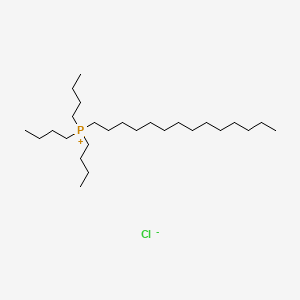

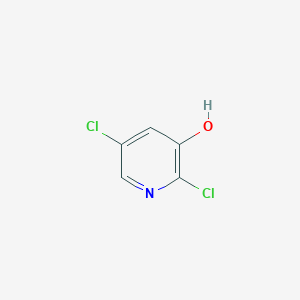
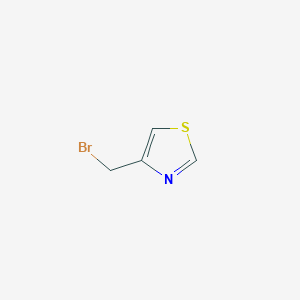
![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)

